3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one
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Overview
Description
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one is an organic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . This compound features a morpholine ring substituted with a methyl group and a butanone moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one typically involves the reaction of 5-methylmorpholine with a suitable butanone derivative under controlled conditions. One common method involves the alkylation of 5-methylmorpholine with 3-methyl-2-butanone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A fragrance compound used in personal care products.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: A compound belonging to the class of valine derivatives.
Uniqueness
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one is unique due to its specific substitution pattern on the morpholine ring and the presence of a butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-methyl-1-(5-methylmorpholin-3-yl)butan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-7(2)10(12)4-9-6-13-5-8(3)11-9/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
ASVFDXALQCXCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C(C)C |
Origin of Product |
United States |
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